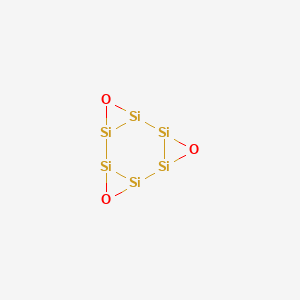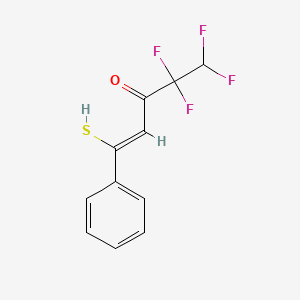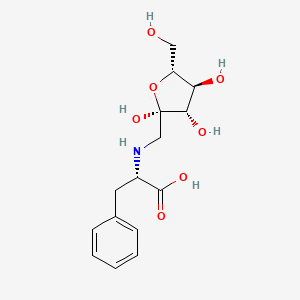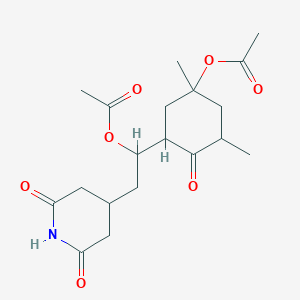![molecular formula C25H27N5O2 B14158502 2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 5276-89-1](/img/structure/B14158502.png)
2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a phenylpropyl group, and a tetrahydrofuran moiety. The combination of these structural elements imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the phenylpropyl and tetrahydrofuran groups. Key steps in the synthesis may include:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpropyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride and a suitable catalyst.
Attachment of the Tetrahydrofuran Moiety: This step may involve the use of tetrahydrofuran-2-ylmethyl chloride in the presence of a base to facilitate nucleophilic substitution.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmacology: The compound’s interactions with specific receptors and enzymes are of interest for drug development.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit a particular kinase, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
When compared to similar compounds, 2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of structural elements. Similar compounds may include:
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
Dodecyl [(tetrahydrofuran-2-ylmethyl)amino]methanedithioate: A compound with a similar tetrahydrofuran moiety.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5276-89-1 |
|---|---|
Molecular Formula |
C25H27N5O2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-amino-1-(oxolan-2-ylmethyl)-N-(3-phenylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H27N5O2/c26-23-21(25(31)27-14-6-10-17-8-2-1-3-9-17)22-24(30(23)16-18-11-7-15-32-18)29-20-13-5-4-12-19(20)28-22/h1-5,8-9,12-13,18H,6-7,10-11,14-16,26H2,(H,27,31) |
InChI Key |
ZGHJNPVJWXZCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)



![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)



![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)

![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)
